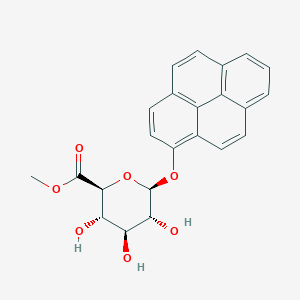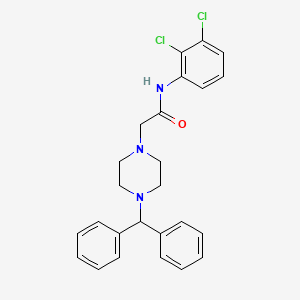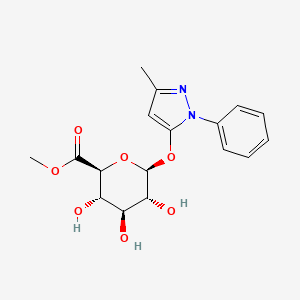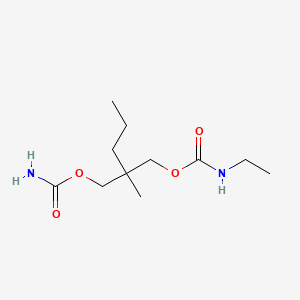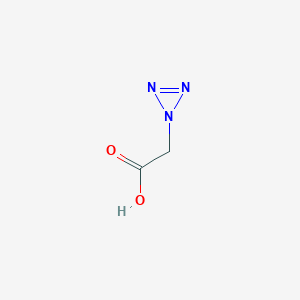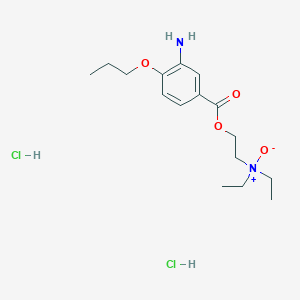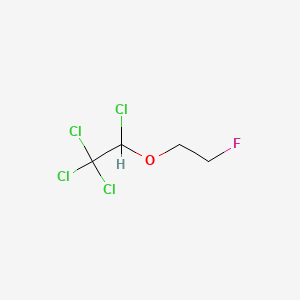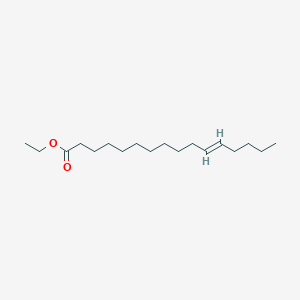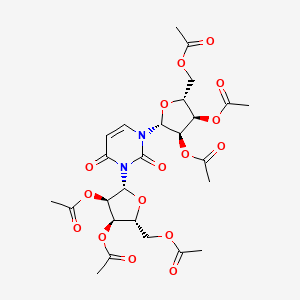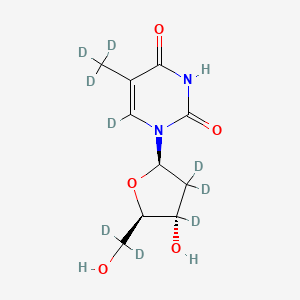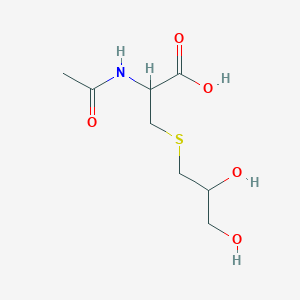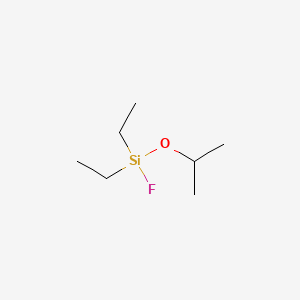
Silane, diethylfluoroisopropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, diethylfluoroisopropoxy- is a specialized organosilicon compound. Organosilicon compounds are known for their versatility and unique properties, making them valuable in various industrial and scientific applications. Silane, diethylfluoroisopropoxy- is particularly notable for its potential use in surface modification and as a coupling agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, diethylfluoroisopropoxy- typically involves the reaction of diethylfluorosilane with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of silane, diethylfluoroisopropoxy- often employs a fluidized bed process. This method involves the decomposition of silane onto silicon particles suspended in a heated stream of silane and hydrogen. The fluidized bed process is preferred due to its efficiency and lower energy consumption compared to other methods .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, diethylfluoroisopropoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with silane, diethylfluoroisopropoxy- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving silane, diethylfluoroisopropoxy- include silanols, siloxanes, and various substituted silanes. These products are valuable in applications such as coatings, adhesives, and sealants .
Wissenschaftliche Forschungsanwendungen
Silane, diethylfluoroisopropoxy- has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Utilized in the production of advanced materials, including composites and nanomaterials .
Wirkmechanismus
The mechanism of action of silane, diethylfluoroisopropoxy- involves its ability to form strong covalent bonds with various substrates. The compound hydrolyzes to form silanols, which then react with surface hydroxyl groups to create a stable siloxane network. This network enhances the adhesion and durability of the modified surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silane, diethylfluoroisopropoxy- include:
- Dimethyldichlorosilane
- Vinyltrimethoxysilane
- Octyltriethoxysilane
- Bis-(triethoxysilylpropyl)tetrasulfide .
Uniqueness
Silane, diethylfluoroisopropoxy- is unique due to its specific functional groups, which provide distinct reactivity and compatibility with various substrates. This makes it particularly useful in applications requiring precise surface modifications and strong adhesion properties .
Eigenschaften
CAS-Nummer |
338-43-2 |
|---|---|
Molekularformel |
C7H17FOSi |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
diethyl-fluoro-propan-2-yloxysilane |
InChI |
InChI=1S/C7H17FOSi/c1-5-10(8,6-2)9-7(3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
QWAKPUVSDWQMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(OC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


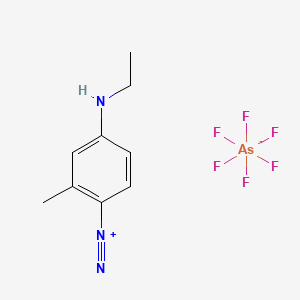
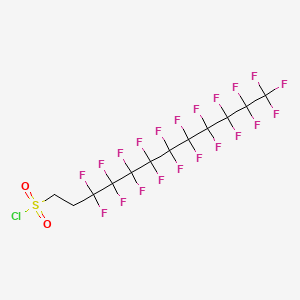
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
